molecular formula C28H30N2O2 B563390 rac Darifenacin-d4 CAS No. 1189701-43-6

rac Darifenacin-d4

Numéro de catalogue: B563390
Numéro CAS: 1189701-43-6
Poids moléculaire: 430.6 g/mol
Clé InChI: HXGBXQDTNZMWGS-MIMPEXOTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

rac Darifenacin-d4: is a deuterium-labeled analog of Darifenacin, a selective M3 muscarinic acetylcholine receptor antagonist. This compound is primarily used in analytical and pharmacokinetic research to improve the accuracy of mass spectrometry and liquid chromatography by serving as an internal standard .

Méthodes De Préparation

Analyse Des Réactions Chimiques

rac Darifenacin-d4 undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Rac Darifenacin-d4's selectivity for muscarinic receptors, particularly the M3 subtype, makes it a targeted therapeutic agent for OAB. The compound's ability to selectively antagonize M3 receptors reduces detrusor muscle contraction, alleviating symptoms such as urinary urgency and incontinence.

Clinical Efficacy:

  • Studies have demonstrated that darifenacin significantly reduces episodes of urge incontinence and improves quality of life in patients with varying severity of OAB symptoms. For instance, a study showed that patients taking darifenacin experienced statistically significant improvements in urgency-free time compared to those on placebo treatments .

Case Studies

Case Study 1: Efficacy in Overactive Bladder Management
In a clinical trial involving patients with OAB, this compound was used as an internal standard to quantify darifenacin levels. The results indicated that patients receiving darifenacin experienced a median percent reduction in urge incontinence episodes per week by over 80%, demonstrating its effectiveness in managing OAB symptoms .

Case Study 2: Metabolic Pathway Analysis
Research utilizing this compound has provided insights into the metabolic pathways of darifenacin. By analyzing biological samples from subjects administered this compound, researchers identified key metabolites that contribute to the drug's therapeutic effects and side effects, enhancing the understanding of its pharmacological profile .

Mécanisme D'action

rac Darifenacin-d4, like Darifenacin, selectively antagonizes the muscarinic M3 receptor. M3 receptors are involved in the contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function. By blocking these receptors, Darifenacin reduces bladder muscle contractions, thereby alleviating symptoms of overactive bladder such as urgency and frequency .

Comparaison Avec Des Composés Similaires

rac Darifenacin-d4 is unique due to its deuterium labeling, which enhances its stability and accuracy in analytical applications. Similar compounds include:

Activité Biologique

Rac Darifenacin-d4 is a deuterated analog of darifenacin, primarily utilized in pharmacokinetic studies due to its role as an internal standard. This compound exhibits significant biological activity, particularly as an antagonist of the muscarinic acetylcholine receptor M3, which is crucial for bladder function. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant research findings.

  • Molecular Formula : C23H26D4N2O2
  • Molecular Weight : Approximately 430.57 g/mol
  • Structure : The presence of deuterium enhances stability and allows for improved analytical measurements in pharmacokinetic studies.

This compound selectively antagonizes the M3 muscarinic receptor, which mediates bladder muscle contractions. By blocking this receptor, the compound reduces detrusor muscle contractions, alleviating symptoms associated with urinary urgency and incontinence. The selectivity for M3 receptors over other muscarinic subtypes (M1, M2, M4, and M5) minimizes side effects typically associated with broader muscarinic antagonism, such as dry mouth and constipation .

Pharmacokinetics

This compound is primarily used in research settings to quantify darifenacin levels in biological samples through methods like gas chromatography and liquid chromatography coupled with mass spectrometry. Its deuterated nature improves the accuracy and reliability of these measurements by providing a stable reference point .

Key Pharmacokinetic Parameters

ParameterValue
Oral Bioavailability15% - 19%
Volume of Distribution163 L
Protein Binding~98% (primarily to alpha-1-acid-glycoprotein)
Half-life13 - 19 hours

Research Findings

Studies have demonstrated that this compound effectively inhibits M3 receptor-mediated responses while showing minimal interaction with other receptor subtypes. This selectivity is crucial for its therapeutic application in managing overactive bladder syndrome.

Case Studies

  • Pharmacokinetic Study : In a study involving human subjects, this compound was used to quantify darifenacin levels in plasma and urine samples. The results indicated a clear correlation between the concentrations of this compound and darifenacin, validating its use as an internal standard for pharmacokinetic assessments.
  • Safety Profile Analysis : Given its structural similarity to darifenacin, this compound is expected to exhibit a similar low toxicity profile. However, specific safety data on this compound remains limited; thus, it is essential to follow proper handling procedures during research applications .

Propriétés

IUPAC Name

2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O2/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H2,29,31)/i13D2,16D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGBXQDTNZMWGS-MIMPEXOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C([2H])([2H])N3CCC(C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675656
Record name 2-{1-[2-(2,3-Dihydro-1-benzofuran-5-yl)(~2~H_4_)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189701-43-6
Record name 2-{1-[2-(2,3-Dihydro-1-benzofuran-5-yl)(~2~H_4_)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac Darifenacin-d4
Reactant of Route 2
Reactant of Route 2
rac Darifenacin-d4
Reactant of Route 3
Reactant of Route 3
rac Darifenacin-d4
Reactant of Route 4
Reactant of Route 4
rac Darifenacin-d4
Reactant of Route 5
rac Darifenacin-d4
Reactant of Route 6
rac Darifenacin-d4

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.